1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic compound that features a complex structure combining a pyrazole ring, a piperidine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound.
Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the pyrazole derivative reacts with a piperidine derivative.
Introduction of the Dimethoxyphenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions, where the dimethoxyphenyl group is introduced to the intermediate compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or piperidine rings, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, the pyrazole ring might interact with enzyme active sites, while the piperidine ring could influence receptor binding.
Comparison with Similar Compounds
1-(4-(Methylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Similar structure but lacks the pyrazole ring.
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness: 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of the pyrazole ring, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-17-5-4-16(12-18(17)25-2)13-19(23)21-10-6-15(7-11-21)14-22-9-3-8-20-22/h3-5,8-9,12,15H,6-7,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSDEATUYUHYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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